Studies suggest that phytantriol may possess anti-inflammatory properties. Research has shown that phytantriol can:
Phytantriol, chemically known as 3,7,11,15-tetramethyl-1,2,3-hexadecanetriol, is a long-chain aliphatic alcohol characterized by three hydroxyl groups located at positions 1, 2, and 3. It appears as a viscous liquid that ranges from colorless to light yellow and possesses a sweetish odor. Phytantriol is soluble in water, ethanol, and propylene glycol, with a density of approximately 0.905 g/cm³ and a melting point between 5°C and 10°C . It is primarily utilized in cosmetic formulations and as a food additive due to its moisturizing properties and ability to enhance the penetration of vitamins and amino acids into the skin and hair .
In cosmetics, phytantriol is believed to function by:
Phytantriol can also participate in various reactions typical of alcohols, including esterification and ether formation.
Phytantriol exhibits several biological activities:
Phytantriol is synthesized through the following steps:
Phytantriol finds applications across various fields:
Research on phytantriol has demonstrated its interaction with water to form complex structures such as cubosomes—nanoparticles with internal bicontinuous cubic phase structures. These interactions are crucial for enhancing the stability and delivery of active ingredients in formulations . Studies have also indicated that phytantriol's amphiphilic nature allows it to stabilize emulsions effectively.
Phytantriol shares similarities with several other compounds but possesses unique characteristics that set it apart:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Isophytol | C15H30O | Precursor to phytantriol; contains fewer hydroxyl groups. |
Glycerin | C3H8O3 | Commonly used humectant; simpler structure with only three carbons. |
1,2-Propanediol | C3H8O2 | Used as a solvent; lower molecular weight compared to phytantriol. |
3,7-Dimethyl-1-octanol | C10H22O | Similar fatty alcohol structure but lacks multiple hydroxyl groups. |
Phytantriol's unique triol structure allows for enhanced moisture retention and emulsifying properties compared to these similar compounds.
Property | Value |
---|---|
Molecular Formula | C₂₀H₄₂O₃ |
Molecular Weight (g/mol) | 330.55 |
CAS Registry Number | 74563-64-7 |
Chemical Name | 3,7,11,15-tetramethyl-1,2,3-hexadecanetriol |
Melting Point (°C) | 56-57 |
Boiling Point (°C @ 0.01 mmHg) | 130 |
Density (g/mL at 25°C) | 0.932 |
Flash Point (°C) | 199 |
Solubility in Water (μg/L at 20°C) | 352 |
Appearance | Light yellow oil or white crystals |
The predominant industrial method for phytantriol synthesis involves the oxidation of isophytol using performic acid, followed by hydrolysis of the resulting intermediate [1] [4]. This process represents the most economically viable route for large-scale production, achieving crude product purities of approximately 85 percent [8] [9].
The oxidation reaction employs performic acid, generated in situ through the combination of formic acid and hydrogen peroxide [27]. The reaction mechanism proceeds through the formation of a trihydroxy diformate intermediate, which subsequently undergoes hydrolysis to yield phytantriol [8]. The reaction typically occurs at temperatures ranging from 20 to 60 degrees Celsius, with optimal conditions maintained between 30 to 50 degrees Celsius [8] [9].
Performic acid demonstrates superior reactivity compared to other peracids due to its unique electronic configuration, where the oxygen atoms exist in different electronic environments [30]. The carbonyl oxygen exhibits nucleophilic character while the peroxy oxygen displays electrophilic properties, facilitating efficient epoxidation of the isophytol substrate [30].
Alternative oxidation methodologies have been developed to address specific industrial requirements [3]. Japanese patent documentation describes a process utilizing tert-butyl hydroperoxide in conjunction with vanadium or molybdenum-based catalysts [3]. This approach generates epoxy intermediates that undergo subsequent ring-opening reactions in the presence of acidic catalysts, yielding crude phytantriol with slightly higher initial purity levels approaching 90 percent [3].
Process Parameter | Standard Process | Alternative Process |
---|---|---|
Starting Material | Isophytol | Isophytol |
Oxidizing Agent | Performic acid (formic acid + hydrogen peroxide) | tert-Butyl hydroperoxide + vanadium/molybdenum catalysts |
Temperature Range (°C) | 20-60 | Room temperature |
Reaction Time | 3-5 hours | Variable |
Hydrolysis Agent | Sodium hydroxide solution | Acidic catalysts |
Crude Product Purity (%) | 85 | ~90 |
Purification Method | Rectification under medium vacuum | Molecular distillation |
Final Purity (%) | >99 | 95-98 |
Distillation Pressure (mbar) | 0.1-2.0 | 0.22 |
Rectification Yield (%) | Up to 95 | 85-90 |
The hydrolysis stage constitutes a critical step in phytantriol manufacturing, converting the trihydroxy diformate intermediate to the final triol product [8] [9]. Industrial processes typically employ dilute sodium hydroxide or potassium hydroxide solutions as alkaline hydrolysis agents [8]. The hydrolysis reaction proceeds under controlled temperature conditions to prevent thermal degradation of the sensitive triol structure [9].
Following hydrolysis, the crude phytantriol requires extensive purification to meet commercial specifications [8] [9]. The primary purification methodology involves rectification under medium vacuum conditions, specifically maintaining overhead vacuum pressures between 0.1 to 2 millibar [8] [9]. This approach has revolutionized phytantriol purification by eliminating the need for costly molecular distillation while achieving superior purity levels exceeding 99 percent [9].
The rectification process utilizes specialized column configurations containing metal packings with ordered structures [8] [9]. Critical design parameters include channel distributors with minimum densities of 500 drip points per square meter, positioned at 90-degree angles relative to the cloth layers of underlying packing elements [9]. The system incorporates multiple packing elements with heights ranging from 20 to 100 millimeters, with cloth layers rotated 90 degrees relative to each other [9].
Temperature control throughout the purification process remains paramount due to phytantriol's thermal sensitivity [9]. The rectification operates under strictly adiabatic conditions with absolute air exclusion to prevent oxidative degradation [9]. Feed temperatures typically range between 150 to 200 degrees Celsius, with precise temperature distribution maintained throughout the column height [9].
Molecular distillation represents an alternative purification approach, particularly suitable for smaller-scale operations or when specific purity requirements necessitate ultra-high vacuum conditions [3]. This method operates at pressures as low as 0.22 millibar, enabling separation of thermally sensitive compounds without excessive thermal stress [3].
Phytantriol possesses four chiral centers, creating multiple stereoisomeric forms with distinct physical and chemical properties [10] [11]. Commercial phytantriol typically consists of stereoisomeric mixtures resulting from the non-selective oxidation of isophytol [10]. However, recent research has demonstrated the synthesis of stereochemically pure phytantriol variants with enhanced performance characteristics [10] [11].
The synthesis of stereochemically pure phytantriol begins with natural trans-phytol as the starting material [10] [11]. This approach enables the preparation of specific stereoisomers, including (2S,3S,7R,11R)-3,7,11,15-tetramethylhexadecane-1,2,3-triol and (2R,3R,7R,11R)-3,7,11,15-tetramethylhexadecane-1,2,3-triol [10] [11].
The stereochemical purity significantly influences the self-assembly behavior and phase characteristics of phytantriol [10] [11]. The (2S,3S,7R,11R) stereoisomer exhibits smectic lamellar phase behavior at room temperature, contrasting with the solid crystalline state observed for the (2R,3R,7R,11R) isomer [10] [11]. Commercial stereoisomeric mixtures typically display isotropic micellar phase characteristics [10] [11].
Stereoisomer | Phase Behavior at Room Temperature | Chiral Centers | Synthesis Source |
---|---|---|---|
(2S,3S,7R,11R)-Phytantriol | Smectic lamellar phase | 4 (two at head group, two at tail) | Natural trans-phytol |
(2R,3R,7R,11R)-Phytantriol | Solid crystals | 4 (two at head group, two at tail) | Synthetic routes |
Commercial Mixture | Isotropic micellar phase | Mixed stereochemistry | Industrial isophytol oxidation |
The differential phase behavior between stereoisomers results from subtle variations in molecular shape affecting steric interactions and lipid packing arrangements at the molecular level [10] [11]. These stereochemical effects have practical implications for applications requiring specific phase characteristics or enhanced stability profiles [10] [11].
Quality control protocols for phytantriol manufacturing encompass comprehensive analytical testing to ensure product consistency and purity [4]. Standard specifications require minimum purity levels of 95.2 percent as determined by gas chromatography, with water content limitations of 0.10 percent maximum [4].
Impurity profiling focuses on identifying and quantifying residual starting materials, reaction byproducts, and process-related contaminants [4]. Typical impurity categories include unreacted isophytol, oxidation byproducts, and thermal degradation products formed during high-temperature processing steps [3] [8].
Heavy metals analysis constitutes a critical quality parameter, with specifications limiting total heavy metal content to 20 parts per million maximum [4]. Sulfated ash content must not exceed 0.09 percent, indicating the presence of inorganic residues from neutralization and purification processes [4].
Analytical methodologies employ gas chromatography for purity determination, Karl Fischer titration for water content analysis, and inductively coupled plasma mass spectrometry or atomic absorption spectroscopy for heavy metals quantification [4]. Physical property verification includes melting point determination, appearance assessment, and organoleptic evaluation [4].
Parameter | Specification | Test Method |
---|---|---|
Purity by Gas Chromatography | ≥95.2% | Gas Chromatography |
Water Content | ≤0.10% | Karl Fischer titration |
Sulfated Ash | ≤0.09% | Gravimetric analysis |
Heavy Metals | ≤20 ppm | Inductively Coupled Plasma Mass Spectrometry/Atomic Absorption Spectroscopy |
Appearance | Clear colorless to light yellow liquid | Visual inspection |
Melting Point | 56-57°C (crystalline form) | Melting Point Apparatus |
Color | Clear colorless to light yellow | Visual/Colorimetric |
Odor | Sweetish | Organoleptic |
Process validation protocols require demonstration of consistent product quality across multiple production batches [9]. Statistical process control methodologies monitor critical process parameters including reaction temperature, vacuum levels, and distillation yields to ensure reproducible manufacturing performance [9]. Distillation yields typically achieve 95 percent efficiency under optimized rectification conditions, representing significant improvements over traditional purification approaches [9].
Phytantriol, systematically named 3,7,11,15-tetramethylhexadecane-1,2,3-triol, exhibits distinctive thermodynamic characteristics that reflect its unique molecular architecture [1]. The compound demonstrates a well-defined melting point range of 56-57°C, establishing it as a solid at ambient temperatures [1] [2]. This melting point is consistent across multiple independent measurements and represents the temperature at which the crystalline lattice structure transitions to the liquid phase.
The boiling point of phytantriol has been determined to be 130°C under reduced pressure conditions (0.01 mm Hg) [1] [2]. Under standard atmospheric pressure, the boiling point would be significantly higher, exceeding 300°C [3]. The substantial difference between melting and boiling points indicates a wide liquid range, which is characteristic of long-chain alcohols with multiple hydroxyl groups.
Differential scanning calorimetry studies have revealed important phase transition energetics [4]. The cubic Q₂₂₄ (Pn3m) to hexagonal HII phase transition, occurring at approximately 42-44°C in aqueous systems, involves an enthalpy change of 0.5 mJ/mg (equivalent to 150 J/mol based on phytantriol molecular weight) [4]. This relatively low enthalpy change suggests a gentle structural rearrangement rather than a dramatic phase disruption.
The vapor pressure of phytantriol at 25°C is effectively zero (0 Pa), indicating negligible volatility at ambient conditions [1] [2]. This property, combined with the high flash point of 199°C, establishes phytantriol as a thermally stable compound with minimal evaporation tendency under normal storage and handling conditions.
The solubility behavior of phytantriol is fundamentally governed by its amphiphilic molecular structure, featuring three hydroxyl groups (hydrophilic head) attached to a branched tetramethyl hexadecane chain (hydrophobic tail) [5]. This structural duality creates complex solubility patterns across different media.
In aqueous systems, phytantriol exhibits extremely limited solubility, with a measured water solubility of 352 μg/L at 20°C [1] [2]. This low aqueous solubility reflects the dominance of the hydrophobic alkyl chain over the hydrophilic triol functionality. The poor water solubility is consistent with the "like dissolves like" principle, where the extensive non-polar hydrocarbon framework minimizes favorable interactions with polar water molecules [6] [7].
Phytantriol demonstrates variable solubility in polar organic solvents. It shows complete miscibility with ethanol and propylene glycol, making these solvents suitable for cosmetic and pharmaceutical formulations [3]. In chloroform, a moderately polar solvent, phytantriol exhibits limited but measurable solubility [1] [2]. This solubility pattern reflects the ability of alcoholic solvents to form hydrogen bonds with the hydroxyl groups while accommodating the hydrocarbon chain.
The behavior in deep eutectic solvents represents a unique aspect of phytantriol solubility [8] [9]. In choline chloride-based deep eutectic solvents (choline chloride:urea, choline chloride:fructose, choline chloride:citric acid), phytantriol maintains its ability to form structured liquid crystalline phases rather than simple dissolution [10] [11]. This behavior indicates favorable interactions that preserve molecular organization while allowing solvent penetration.
Recent studies have demonstrated that phytantriol forms stable liquid crystalline phases in protic ionic liquids such as ethylammonium nitrate and ethanolammonium nitrate [10] [11]. The phase behavior in these systems differs significantly from aqueous systems, with the amphiphilic nature of ethylammonium nitrate promoting swelling and stabilization of cubic Pn3m structures [12].
Phytantriol exhibits pronounced surface-active properties due to its amphiphilic molecular architecture . The compound's ability to reduce surface tension stems from the preferential orientation of molecules at air-water and oil-water interfaces, with hydrophilic hydroxyl groups extending into the aqueous phase and the hydrophobic alkyl chain oriented toward the non-polar phase.
At air-water interfaces, phytantriol molecules arrange to minimize the unfavorable contact between water and air by forming oriented monolayers [14]. The three hydroxyl groups provide multiple anchoring points to the aqueous subphase, while the branched tetramethyl hexadecane chain extends into the air phase. This molecular arrangement effectively reduces surface tension, though specific quantitative values for pure phytantriol-water systems were not identified in the available literature.
The interfacial behavior of phytantriol at oil-water interfaces is particularly relevant for emulsion formation and stability [15] [16]. The compound's ability to stabilize inverse emulsions reflects its preference for negative curvature interfaces, where the hydrophilic portion occupies the smaller volume [17] [18]. This behavior is consistent with the formation of inverse hexagonal and cubic phases in excess water.
Studies on phytantriol-based cubosomes reveal complex interfacial dynamics [14]. When dispersed with non-ionic surfactants like Pluronic F127, phytantriol exhibits modified interfacial properties that influence the stability and internal structure of the resulting nanoparticles [19]. The interaction between phytantriol and auxiliary surfactants creates synergistic effects that can be exploited for targeted interfacial behavior modification.
Temperature-dependent interfacial studies demonstrate that phytantriol's surface activity varies significantly with thermal conditions [4]. The phase transitions observed in bulk systems (cubic to hexagonal) are accompanied by changes in interfacial curvature preferences, reflecting altered molecular packing and orientation at interfaces.
Phytantriol exhibits exceptionally high lipophilicity, as quantified by its octanol-water partition coefficient (LogP) of 6.5 at 30°C [1] [2]. This value indicates a strong preference for the lipid phase over the aqueous phase, with the partition coefficient P calculated to be approximately 3.16 × 10⁶. Such high lipophilicity places phytantriol well beyond the typical drug-like range (LogP 0-5) and classifies it as a highly lipophilic compound [20].
Alternative measurements have reported a LogP value of 4.228, though this discrepancy likely reflects different experimental conditions or measurement methodologies [3]. The higher value of 6.5 is more consistent with the molecular structure and observed solubility behavior, particularly the extremely low water solubility.
The high lipophilicity of phytantriol has significant implications for biological membrane interactions [20]. The compound is predicted to readily cross lipid barriers, including the blood-brain barrier, due to its favorable lipid solubility characteristics. This property is reflected in the skin permeability coefficient (log Kp) of -1.734, indicating moderate skin penetration capability [3].
The pH-dependence of partition behavior is minimal for phytantriol due to its high predicted pKa value of 14.40±0.29 [1] [2]. At physiological pH (7.4), the compound exists predominantly in its non-ionized form, meaning the distribution coefficient closely approximates the partition coefficient. This pH-independence simplifies predictions of phytantriol behavior across different biological environments.
The lipophilicity indices of phytantriol influence its phase behavior in various solvent systems [21]. The high lipophilicity drives the formation of inverse structures (reverse micelles, inverse hexagonal, inverse cubic phases) where the hydrophobic regions form the continuous phase and aqueous domains are dispersed within the lipid matrix [22] [23].
Comparative analysis with other amphiphilic lipids reveals that phytantriol's lipophilicity is intermediate between typical surfactants and purely hydrophobic compounds [24]. This positioning allows phytantriol to maintain amphiphilic behavior while strongly favoring non-polar environments, contributing to its unique phase behavior and applications in lipid-based delivery systems.
Irritant